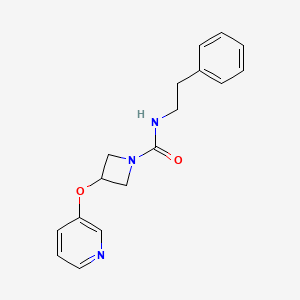

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Description

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring core. Key structural features include:

- A pyridin-3-yloxy substituent at the 3-position of the azetidine ring, which may participate in hydrogen bonding or π-π stacking interactions.

- A carboxamide group at the 1-position, a common pharmacophore in medicinal chemistry for target engagement.

Properties

IUPAC Name |

N-(2-phenylethyl)-3-pyridin-3-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(19-10-8-14-5-2-1-3-6-14)20-12-16(13-20)22-15-7-4-9-18-11-15/h1-7,9,11,16H,8,10,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNFXYXNWWLLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCCC2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of strong bases or acids to facilitate ring closure.

Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an intermediate azetidine compound.

Attachment of the Phenethyl Group: The phenethyl group is typically introduced through alkylation reactions, where a phenethyl halide reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Pyridine Derivatives

Carboxamide Variations

- Linomide: Quinoline-3-carboxamide linked to antitumor and antiangiogenic activity via cytostatic effects on endothelial cells .

- Target Compound : Phenethyl-azetidine carboxamide may target enzymes like kinases or proteases, leveraging the azetidine’s strain for selective inhibition.

Research Findings and Structural Insights

- NMR Analysis () : Comparative chemical shifts in regions A (positions 39–44) and B (positions 29–36) of analogs suggest that substituent placement significantly alters electronic environments. For the target compound, pyridin-3-yloxy at position 3 may disrupt interactions in analogous regions, impacting target engagement .

- Metabolic Stability : Trifluoromethyl groups () and aromatic systems () improve resistance to oxidative metabolism, whereas the target’s azetidine may undergo ring-opening under acidic conditions.

Biological Activity

N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets, including enzymes and receptors. Its molecular formula is CHNO, and it possesses a carboxamide functional group that plays a crucial role in its biological activity.

The compound's mechanism of action primarily involves binding to specific molecular targets, which modulates their activity. This interaction can lead to inhibition or activation of various biological pathways, depending on the target involved. For instance, studies suggest that it may influence enzyme activity related to metabolic processes or receptor signaling pathways, although specific targets remain under investigation .

1. Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. The presence of the pyridinyl moiety is thought to enhance these properties by facilitating interactions with microbial cell membranes or specific enzymes .

2. Anticancer Potential

Research into the anticancer potential of this compound is ongoing. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features that allow it to bind effectively to cancer-related targets are currently being elucidated through structure-activity relationship (SAR) studies .

3. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structural characteristics have demonstrated the ability to modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Research Findings and Case Studies

A comprehensive review of literature reveals several key studies focusing on the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Medicinal Chemistry Review | Drug Design | Identified as a promising pharmacophore for drug development targeting various enzymes and receptors . |

| Antimicrobial Studies | Antibacterial Activity | Showed moderate antibacterial effects against Gram-positive bacteria in vitro . |

| Cancer Research | Anticancer Activity | Exhibited potential in inhibiting tumor cell growth in preliminary assays . |

| Inflammation Studies | Anti-inflammatory Effects | Suggested modulation of cytokine release in cellular models . |

Q & A

Basic: What are the critical steps in synthesizing N-phenethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves three stages:

- Azetidine ring formation : Cyclization of precursor amines or via ring-opening of epoxides.

- Substituent introduction : Coupling the phenethyl group via nucleophilic substitution or amidation, followed by pyridinyloxy linkage using Mitsunobu or Ullmann-type reactions .

- Optimization : Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and catalysts (e.g., Pd for cross-couplings). Purification via column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₀N₃O₂ requires m/z 326.1501) .

- HPLC-PDA : Assesses purity (>98% by reverse-phase C18 columns, acetonitrile/water gradient) .

Basic: What in vitro models are suitable for initial evaluation of FAAH inhibitory activity?

Methodological Answer:

- Enzyme assays : Recombinant FAAH (human or rat) incubated with the compound and substrate (e.g., anandamide). Activity is measured via fluorescence or LC-MS quantification of hydrolyzed products .

- Cell-based models : Primary neuronal cultures or HEK293 cells overexpressing FAAH. IC₅₀ values are calculated using dose-response curves (e.g., 10 nM–10 µM range) .

Advanced: How do structural modifications (e.g., phenethyl vs. fluorophenyl substituents) affect target binding and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Phenethyl group : Enhances hydrophobic interactions with FAAH’s membrane-proximal domain, improving potency (e.g., 10-fold higher affinity vs. methyl analogs) .

- Pyridinyloxy moiety : Hydrogen bonding with Ser241 in FAAH’s catalytic triad critical for inhibition. Fluorine substitution (e.g., 2-fluorophenyl) increases metabolic stability but may reduce solubility .

- Selectivity profiling : Compare IC₅₀ against off-target enzymes (e.g., MAGL, COX-2) using radiolabeled substrates .

Advanced: How can researchers resolve discrepancies in cytotoxic activity across cancer cell lines?

Methodological Answer:

- Experimental variables :

- Cell line heterogeneity : Test panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .

- Assay conditions : Standardize incubation time (48–72 hrs), serum concentration, and MTT/WST-1 protocols to minimize variability .

- Mechanistic studies : Apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) assays clarify mode of action .

Advanced: What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?

Methodological Answer:

- Molecular docking : Simulate binding to FAAH (PDB: 2WY2) using AutoDock Vina. Focus on interactions with oxyanion hole (Ser217, Ser218) and catalytic triad .

- ADMET prediction : Tools like SwissADME estimate logP (optimal ~2.5), BBB permeability, and CYP450 metabolism. In vitro microsomal stability assays validate predictions .

Advanced: How can metabolic stability be improved without compromising FAAH inhibition?

Methodological Answer:

- Deuterium/halogen incorporation : Replace metabolically labile hydrogens (e.g., benzylic positions) with deuterium or fluorine .

- Prodrug strategies : Mask polar groups (e.g., carboxamide) as esters or phosphates to enhance oral bioavailability. Enzymatic cleavage in vivo restores active form .

Advanced: What strategies validate target engagement in vivo?

Methodological Answer:

- Biomarker analysis : Measure anandamide levels in plasma/brain via LC-MS after compound administration. Elevated levels confirm FAAH inhibition .

- PET imaging : Radiolabel the compound (e.g., ¹¹C) for real-time biodistribution and target occupancy studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.